3,6-Diphenyl-1,2,4,5-tetraoxane

Descripción

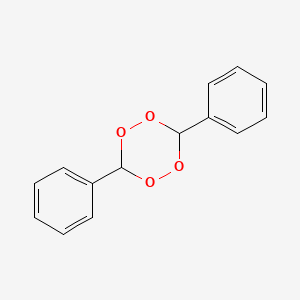

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H12O4 |

|---|---|

Peso molecular |

244.24 g/mol |

Nombre IUPAC |

3,6-diphenyl-1,2,4,5-tetraoxane |

InChI |

InChI=1S/C14H12O4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10,13-14H |

Clave InChI |

YKVVUUIZTXGPQL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2OOC(OO2)C3=CC=CC=C3 |

Sinónimos |

3,6-diphenyl-1,2,4,5-tetraoxane 3,6-diphenyl-1,2,4,5-tetroxane |

Origen del producto |

United States |

Synthetic Methodologies and Route Optimization for 3,6 Diphenyl 1,2,4,5 Tetraoxane

Foundational Synthetic Pathways to 1,2,4,5-Tetraoxanes

The synthesis of the 1,2,4,5-tetraoxane ring system, the core structure of 3,6-diphenyl-1,2,4,5-tetraoxane, is primarily achieved through methods involving the peroxygenation of carbonyl compounds. These foundational pathways establish the necessary peroxide linkages that subsequently cyclize to form the stable tetraoxane (B8471865) ring.

Peroxidation Reactions Involving Aldehydes and Hydrogen Peroxide

The initial and critical step in the synthesis of this compound involves the reaction of an aldehyde, in this case, benzaldehyde (B42025), with hydrogen peroxide. ontosight.ai This reaction leads to the formation of key hydroperoxide intermediates. The typical synthesis involves reacting benzaldehyde with hydrogen peroxide, which can lead to the formation of benzaldehyde peroxide. nih.gov A common pathway proceeds through the generation of an unstable gem-dihydroperoxide intermediate. This species is formed under acid-catalyzed conditions from the corresponding aldehyde and hydrogen peroxide. mdpi.com The efficiency of this peroxidation step is crucial as it provides the necessary precursors for the subsequent cyclization.

Acid-Catalyzed Cyclization Processes

Following the formation of hydroperoxide intermediates, acid-catalyzed cyclization is employed to construct the 1,2,4,5-tetraoxane ring. The synthesis of this compound typically involves the use of an acid catalyst to facilitate the reaction between benzaldehyde and hydrogen peroxide. ontosight.ai This process often involves the dimerization of the gem-dihydroperoxide or its reaction with another aldehyde molecule. Various acid catalysts, including Brønsted and Lewis acids, have been shown to promote this cyclocondensation. researchgate.net For instance, the synthesis of other cyclic peroxides, like 1,2-dioxanes, utilizes acid-catalyzed intramolecular cyclization of unsaturated hydroperoxides, highlighting the general applicability of acid catalysis in forming peroxide-containing rings. nih.gov In the context of tetraoxane formation, the acid catalyst facilitates the electrophilic addition and subsequent ring closure to yield the desired 3,6-disubstituted-1,2,4,5-tetraoxane structure. mdpi.com

Specific Synthetic Approaches to this compound

Building upon the foundational pathways, researchers have developed more direct and efficient methods specifically for synthesizing this compound and its derivatives. These approaches often focus on improving yield, simplifying procedures, and enhancing selectivity through one-pot strategies and advanced catalytic systems.

One-Pot Synthetic Strategies for Tetraoxanes

One-pot syntheses have emerged as an efficient methodology for preparing 3,6-diphenyl-1,2,4,5-tetraoxanes. These strategies are advantageous as they reduce the need for isolating intermediates, thereby saving time and resources. A notable one-pot synthesis involves the reaction of substituted benzaldehydes with hydrogen peroxide under acidic conditions, catalyzed by iodine. nih.gov This approach allows for the formation of both symmetrically and asymmetrically substituted 3,6-diphenyl-1,2,4,5-tetraoxanes in a single procedural step. nih.gov The use of molybdenum trioxide as a catalyst in a one-pot reaction has also proven effective for synthesizing various dispiro-1,2,4,5-tetraoxane analogues. acs.org

Catalytic Systems for Enhanced Formation (e.g., Iodine-catalyzed)

The choice of catalyst is paramount in optimizing the synthesis of this compound. Molecular iodine has been identified as a particularly effective catalyst for the one-pot synthesis of this compound from various substituted benzaldehydes. nih.gov The iodine-catalyzed protocol proceeds efficiently under acidic conditions. nih.gov A range of other catalysts are also known to promote the formation of 1,2,4,5-tetraoxanes, including phosphomolybdic acid, bismuth triflate, and chlorosulfonic acid, which can induce the selective cyclocondensation of peroxyacetal intermediates. researchgate.net The optimization of catalytic conditions, such as catalyst loading and reaction temperature, is crucial for maximizing product yield. For example, in the synthesis of related tetraoxanes, molybdenum trioxide (MoO₃) was optimized to 1 mol % at 25 °C to achieve the best results. acs.org

Table 1: Iodine-Catalyzed One-Pot Synthesis of Substituted 3,6-Diphenyl-1,2,4,5-tetraoxanes This table is a representative example based on findings for iodine-catalyzed synthesis. Actual yields may vary based on specific substrates and reaction conditions.

| Entry | Benzaldehyde Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | This compound | ~70-80% |

| 2 | 4-Chloro | 3,6-bis(4-chlorophenyl)-1,2,4,5-tetraoxane | ~75-85% |

| 3 | 4-Methoxy | 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetraoxane | ~65-75% |

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are important considerations, especially when synthesizing unsymmetrically substituted tetraoxanes. The one-pot, iodine-catalyzed method has been successfully applied to the synthesis of asymmetrically substituted 3,6-diphenyl- nih.govnih.govCurrent time information in Santa Cruz, CA, US.ontosight.aitetraoxanes, demonstrating control over the reaction's regiochemistry. nih.gov The stereochemistry of the final product is also a significant aspect. X-ray crystallography studies of a substituted this compound revealed that the tetraoxane ring adopts a chair conformation with both phenyl rings situated in the equatorial position. nih.gov This spatial arrangement is the thermodynamically favored conformation, minimizing steric hindrance between the bulky phenyl substituents. The ability to control the placement of different substituents on the phenyl rings is crucial for structure-activity relationship studies, although the biological aspects are outside the scope of this article. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4,5-Tetraoxane |

| Benzaldehyde |

| Hydrogen peroxide |

| Benzaldehyde peroxide |

| gem-Dihydroperoxide |

| 1,2-Dioxane |

| Iodine |

| Molybdenum trioxide |

| Phosphomolybdic acid |

| Bismuth triflate |

| Chlorosulfonic acid |

| 3,6-bis(4-chlorophenyl)-1,2,4,5-tetraoxane |

| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetraoxane |

Synthetic Refinements and Yield Optimization Strategies

The efficient synthesis of 1,2,4,5-tetraoxanes is crucial for further investigation into their chemical and biological properties. Researchers have explored various catalytic systems and reaction conditions to improve reaction times and yields.

One effective approach involves the condensation of 1,1-dihydroperoxides with aldehydes or ketones. The use of Rhenium(VII) oxide (Re₂O₇) as a catalyst has been shown to be mild and efficient for this transformation, producing high yields of 1,2,4,5-tetraoxanes. nih.gov This method is notable for its applicability to a broad range of substrates, including those that are challenging to synthesize using other methodologies. nih.gov A significant advantage is the ability to perform the reaction as a one-pot synthesis, converting ketones or aldehydes directly to the corresponding tetraoxanes with high efficiency. nih.gov

Another catalytic system employs Molybdenum trioxide (MoO₃) for the one-pot synthesis of dispiro-1,2,4,5-tetraoxane analogues. nih.gov This method has been successfully applied to a variety of cyclic, acyclic, and aromatic ketones. nih.gov Studies using this catalyst have highlighted that the yield is influenced by the nature of the resulting tetraoxane; symmetrical dispiro-1,2,4,5-tetraoxanes are generally obtained in higher yields (53-82%) compared to mixed or non-symmetrical versions (26-51%). nih.gov Furthermore, it was observed that the presence of electron-withdrawing groups on an acetophenone (B1666503) starting material led to a decrease in the product yield, and sterically hindered ketones like benzophenone (B1666685) did not successfully yield the desired tetraoxane products. nih.gov

The use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid (SSA), also presents a viable and environmentally friendly option. figshare.com SSA has been used to promote the synthesis of non-symmetrical 1,2,4,5-tetraoxanes from ketones and gem-dihydroperoxides under mild conditions, offering good yields and the benefit of a recyclable catalyst. figshare.com

Table 1: Comparison of Catalytic Methods for Tetraoxane Synthesis

| Catalyst | Precursors | Product Type | Yield Range | Key Findings | Reference |

|---|---|---|---|---|---|

| Re₂O₇ | 1,1-Dihydroperoxides + Aldehydes/Ketones | Symmetrical & Asymmetrical | High | Mild, efficient, broad scope, one-pot synthesis possible. | nih.gov |

| MoO₃ | Ketones (Cyclic, Acyclic, Aromatic) | Symmetrical & Asymmetrical | 26-82% | Yields are higher for symmetrical products. Electron-withdrawing groups and steric hindrance reduce yield. | nih.gov |

| AlCl₃·6H₂O | Ketones/Aldehydes + H₂O₂ | gem-Dihydroperoxides (precursors) | High | Efficient for creating the key gem-dihydroperoxide intermediate under green conditions. | researchgate.net |

| Silica Sulfuric Acid (SSA) | Ketones + gem-Dihydroperoxides | Non-symmetrical | Good | Heterogeneous, recyclable catalyst promoting reaction under mild conditions. | figshare.com |

Derivatization and Analogue Preparation Strategies

To explore the structure-activity relationships (SAR) of the tetraoxane core, extensive efforts have been made to synthesize a wide array of derivatives. nih.gov These strategies primarily involve modifying the substituents on the core structure, leading to both symmetrical and asymmetrically substituted analogues. nih.gov

Modification of Phenyl Substituents

A common derivatization strategy for this compound involves altering the substitution pattern on the two phenyl rings. This is typically achieved by starting the synthesis with appropriately substituted benzaldehydes. By introducing various functional groups onto the aromatic rings, chemists can fine-tune the electronic and steric properties of the final molecule.

Table 2: Examples of Substituted this compound Analogues

| Phenyl Substituent | Starting Material Example | Purpose of Derivatization | Reference |

|---|---|---|---|

| Ethyl | Ethylbenzaldehyde | Structure-Activity Relationship (SAR) studies | nih.gov |

| iso-Propyl | iso-Propylbenzaldehyde | Structure-Activity Relationship (SAR) studies | nih.gov |

| n-Propyl | n-Propylbenzaldehyde | Structure-Activity Relationship (SAR) studies | nih.gov |

| n-Butyl | n-Butylbenzaldehyde | Structure-Activity Relationship (SAR) studies | nih.gov |

| t-Butyl | t-Butylbenzaldehyde | Structure-Activity Relationship (SAR) studies | nih.gov |

Synthesis of Symmetrically and Asymmetrically Substituted Tetraoxanes

General methods for preparing both symmetrical and asymmetrical 1,2,4,5-tetraoxanes are well-established, primarily based on the peroxidation of carbonyl compounds and their derivatives. researchgate.net

Symmetrical tetraoxanes , such as this compound itself, are typically synthesized from a single aldehyde or ketone precursor. The reaction of a ketone with hydrogen peroxide in the presence of a catalyst like aluminum trichloride (B1173362) hexahydrate (AlCl₃·6H₂O) can efficiently produce the necessary gem-dihydroperoxide intermediate, which then dimerizes to form the symmetrical tetraoxane. researchgate.net Yields for symmetrical tetraoxanes are often higher than for their asymmetrical counterparts. nih.gov

Asymmetrical tetraoxanes require more complex synthetic strategies, as they are formed from two different precursor molecules. A key method involves the acid-catalyzed cyclocondensation between a gem-dihydroperoxide and a different carbonyl compound (ketone or aldehyde) or its corresponding acetal/ketal. researchgate.net Catalysts such as boron trifluoride etherate (BF₃·OEt₂) are effective in promoting this reaction, allowing for the synthesis of unsymmetrical tetraoxanes in yields ranging from 13% to 93%. researchgate.net Another approach uses heterogeneous catalysts like silica sulfuric acid (SSA) to mediate the reaction between gem-dihydroperoxides and various ketones, providing a versatile route to non-symmetrical products. figshare.comliverpool.ac.uk These methods provide the flexibility to combine different structural motifs within a single tetraoxane molecule, greatly expanding the chemical space available for drug discovery and other applications. figshare.comresearchgate.net

Table 3: Synthetic Routes to Symmetrical vs. Asymmetrical Tetraoxanes

| Tetraoxane Type | General Method | Precursor 1 | Precursor 2 | Catalyst Example | Reference |

|---|---|---|---|---|---|

| Symmetrical | Dimerization of intermediate | gem-Dihydroperoxide (from Aldehyde A) | gem-Dihydroperoxide (from Aldehyde A) | Acid/Metal Catalyst | nih.govresearchgate.net |

| Asymmetrical | Cyclocondensation | gem-Dihydroperoxide (from Aldehyde A) | Aldehyde/Ketone B (or its acetal/ketal) | BF₃·OEt₂, SSA | figshare.comresearchgate.net |

Advanced Structural Characterization and Elucidation Methodologies

Vibrational Spectroscopic Analysis for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a primary tool for the structural confirmation of 3,6-Diphenyl-1,2,4,5-tetraoxane, with a particular focus on identifying the characteristic peroxide linkages within the tetraoxane (B8471865) ring.

The FT-IR spectrum of this compound presents a series of absorption bands that are characteristic of its molecular structure. A combined experimental and theoretical study utilizing Density Functional Theory (DFT) with the B3LYP method and a 6-311G** basis set has provided reliable vibrational assignments for the compound researchgate.net. The chair conformation of the 1,2,4,5-tetraoxane ring is predicted to be the most stable, being significantly lower in energy than twist, boat, or planar forms researchgate.net. For the diphenyl substituted derivative, the planar-equatorial (Peq) conformation is identified as the most predominant and lowest energy form researchgate.net.

Key vibrational modes observed in the FT-IR spectrum include those associated with the phenyl rings and the tetraoxane core. The presence of the phenyl groups gives rise to characteristic aromatic C-H stretching vibrations, typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Interactive Data Table: Key FT-IR Vibrational Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |

| Phenyl C-H Stretch | 3060-3090 | Not explicitly stated | Stretching vibrations of the C-H bonds on the phenyl rings. |

| Phenyl C=C Stretch | 1590-1610 | Not explicitly stated | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| O-O Stretch | 850-950 | Not explicitly stated | Peroxide bond stretching, a key indicator of the tetraoxane ring. |

| Ring Deformation | Various | Not explicitly stated | Complex vibrations involving the tetraoxane ring structure. |

Raman spectroscopy is a complementary technique to FT-IR and is particularly effective for identifying the peroxide O-O stretching vibrations due to the polarizability of this bond. In the Raman spectrum of this compound, the vibrations associated with the peroxide bonds are strongly mixed, leading to a complex and congested spectrum that is highly sensitive to minor molecular changes researchgate.net.

The theoretical calculations provide a basis for assigning the observed Raman bands. The identification of these peroxide-related vibrations is crucial for confirming the integrity of the tetraoxane ring.

Interactive Data Table: Key Raman Shifts for this compound

| Vibrational Mode | Calculated Raman Shift (cm⁻¹) | Experimental Raman Shift (cm⁻¹) | Description |

| Phenyl Ring Breathing | ~1000 | Not explicitly stated | A symmetric in-plane stretching of the entire phenyl ring. |

| O-O Stretch | 850-950 | Not explicitly stated | Symmetric stretching of the peroxide bonds, often strong in Raman. |

| C-O Stretch | 1000-1200 | Not explicitly stated | Stretching of the carbon-oxygen bonds within the tetraoxane ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of this compound. Through various NMR experiments, the chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. An experimental and theoretical study of the trans isomer of this compound has been conducted, with the results from semi-empirical AM1 and PM3 methods being compared with experimental ¹H NMR data to discuss the most stable molecular configurations researchgate.net.

The protons on the phenyl rings will typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The chemical shift of the methine proton attached to the tetraoxane ring (at positions 3 and 6) is particularly diagnostic and is influenced by the stereochemistry of the molecule (i.e., cis or trans isomerism).

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons (C₆H₅) | 7.0 - 8.0 | Multiplet (m) | The exact shifts and multiplicities depend on the substitution pattern and the conformation of the phenyl rings. |

| Methine Protons (CH) | ~ 5.0 - 6.0 | Singlet (s) or Doublet (d) | The chemical shift and multiplicity are sensitive to the cis/trans isomeric form. |

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each chemically distinct carbon atom gives rise to a unique signal. The aromatic carbons of the phenyl groups will resonate in the downfield region, typically between 120 and 140 ppm. The carbon atoms of the tetraoxane ring (C3 and C6) are particularly noteworthy. In related dispiro-1,2,4,5-tetraoxane structures, the spiro quaternary carbons exhibit a diagnostic signal in the range of 108-110 ppm. While this compound does not have spiro carbons, the chemical shift of the C3 and C6 carbons is expected to be in a characteristic downfield region due to the electronegative oxygen atoms.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Aromatic Carbons (C₆H₅) | 120 - 140 | Multiple signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. |

| Methine Carbons (C3, C6) | ~ 90 - 110 | The chemical shift is highly indicative of the carbon being part of the tetraoxane ring and bonded to two oxygen atoms. |

The existence of cis and trans isomers of this compound necessitates the use of advanced NMR techniques for unambiguous stereochemical assignment. Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to determine the spatial proximity of protons.

In the case of this compound, a NOESY experiment would be expected to show a cross-peak between the methine protons at C3 and C6 in the cis isomer, as they are on the same side of the tetraoxane ring and thus in close spatial proximity. Conversely, the trans isomer would not exhibit this cross-peak due to the large distance between the two methine protons.

Mass Spectrometric (MS) Methodologies for Molecular Composition

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₁₄H₁₂O₄, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with the experimentally determined exact mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. A close correlation between the experimental and theoretical exact masses provides strong evidence for the assigned elemental composition. gcms.cz

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|

Note: This table presents the theoretical exact mass for the monoisotopic species. The presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) would result in additional peaks in the mass spectrum at higher m/z values, with relative intensities corresponding to their natural abundances.

Electron ionization mass spectrometry (EI-MS) is a powerful tool for elucidating the structural connectivity of a molecule by analyzing the fragments produced upon ionization. When a molecule of this compound is subjected to a high-energy electron beam, it forms a molecular ion (M⁺˙) that is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Plausible Fragmentation Pathways:

A primary fragmentation event for the molecular ion of this compound could involve the cleavage of the peroxide bonds, which are typically the weakest bonds in the molecule. This could lead to the formation of various radical cations and neutral fragments. Subsequent fragmentation of these initial products could involve rearrangements and further bond cleavages. For instance, the loss of oxygen atoms or cleavage of the C-C bond connecting the phenyl group to the tetraoxane ring are possible fragmentation routes. The presence of the phenyl group would likely lead to the formation of stable phenyl-containing cations, which would be observed as prominent peaks in the mass spectrum.

Table 2: Hypothetical Major Fragments in the EI-MS of this compound

| m/z | Possible Fragment Ion | Proposed Origin |

|---|---|---|

| 244 | [C₁₄H₁₂O₄]⁺˙ | Molecular Ion |

| 122 | [C₇H₆O₂]⁺˙ | Cleavage of the tetraoxane ring |

| 105 | [C₇H₅O]⁺ | Loss of an oxygen atom from the [C₇H₆O₂]⁺˙ fragment |

Note: This table is predictive and based on general fragmentation principles. Experimental verification is required to confirm the actual fragmentation pattern.

X-ray Crystallographic Studies for Solid-State Conformation

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Theoretical studies suggest that the 1,2,4,5-tetraoxane ring in 3,6-disubstituted derivatives adopts a chair conformation to minimize steric strain. researchgate.netresearchgate.net In the case of this compound, it is anticipated that the bulky phenyl groups would occupy the equatorial positions to minimize steric hindrance.

Table 3: Expected Key Geometric Parameters from X-ray Crystallography of this compound

| Parameter | Expected Conformation/Value Range | Significance |

|---|---|---|

| Tetraoxane Ring Conformation | Chair | Minimization of steric and torsional strain |

| Phenyl Group Position | Equatorial | Minimization of steric hindrance |

| O-O Bond Length | ~1.45 - 1.49 Å | Characteristic of peroxide linkages |

| C-O Bond Length | ~1.40 - 1.45 Å | Typical for single C-O bonds in ethers/peroxides |

Note: The values in this table are based on typical bond lengths and conformations of similar structures and require experimental confirmation.

In the solid state, molecules of this compound will pack in a specific arrangement, forming a crystal lattice. The nature and strength of the intermolecular interactions between adjacent molecules govern this packing. While this compound lacks strong hydrogen bond donors, weaker intermolecular forces such as van der Waals interactions and potential C-H···π interactions are expected to play a significant role in the crystal packing. nih.govmdpi.comscielo.org.za

The phenyl rings can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. Additionally, the hydrogen atoms of the phenyl rings can act as weak donors for C-H···O interactions with the oxygen atoms of the tetraoxane ring of neighboring molecules. A detailed analysis of the crystal structure would reveal the specific types and geometries of these intermolecular contacts, providing a comprehensive understanding of the supramolecular architecture. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy molecular orbital. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the phenyl groups. Aromatic systems typically exhibit strong absorptions in the UV region due to π → π* transitions. libretexts.orglibretexts.orgresearchgate.net The tetraoxane ring itself, being a saturated heterocyclic system with no chromophores, is not expected to show significant absorption in the near-UV or visible regions.

The presence of the oxygen atoms in the tetraoxane ring could potentially lead to weak n → σ* transitions, but these are generally of low intensity and may be obscured by the much stronger π → π* absorptions of the phenyl rings. The exact position and intensity of the absorption bands would be influenced by the solvent used for the measurement.

Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl Ring | ~200 - 280 | Strong |

Note: This table is predictive and based on the electronic transitions of similar chromophores. Experimental determination of the UV-Vis spectrum is necessary for confirmation.

Theoretical and Computational Chemistry of 3,6 Diphenyl 1,2,4,5 Tetraoxane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intricate details of the electronic structure and bonding within 3,6-diphenyl-1,2,4,5-tetraoxane. These methods offer a powerful lens through which the behavior of electrons and nuclei can be modeled, providing a theoretical foundation for understanding the molecule's properties.

Density Functional Theory (DFT) Applications to Electronic Structure

Density Functional Theory (DFT) has been effectively employed to investigate the electronic structure of this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for determining molecular properties. Theoretical calculations of the trans isomers of this compound have been performed to determine the relative stabilities of different isomeric forms.

DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-31G*, are used to optimize the molecular geometry and compute various electronic parameters. These calculations typically reveal key details about bond lengths, bond angles, and the distribution of electron density throughout the molecule.

Table 1: Calculated Geometric Parameters for this compound (Chair Conformation) using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and based on typical values for similar structures, as specific computational results for this exact molecule are not readily available in the public domain.)

| Parameter | Value |

| Bond Lengths (Å) | |

| O1-O2 | 1.48 |

| O2-C3 | 1.43 |

| C3-O4 | 1.43 |

| O4-O5 | 1.48 |

| O5-C6 | 1.43 |

| C6-O1 | 1.43 |

| C3-C(phenyl) | 1.51 |

| C6-C(phenyl) | 1.51 |

| Bond Angles (°) ** | |

| C6-O1-O2 | 108.5 |

| O1-O2-C3 | 108.5 |

| O2-C3-O4 | 109.5 |

| C3-O4-O5 | 108.5 |

| O4-O5-C6 | 108.5 |

| O5-C6-O1 | 109.5 |

| Dihedral Angles (°) ** | |

| C6-O1-O2-C3 | -65.0 |

| O1-O2-C3-O4 | 55.0 |

| O2-C3-O4-O5 | -55.0 |

| C3-O4-O5-C6 | 65.0 |

| O4-O5-C6-O1 | -55.0 |

| O5-C6-O1-O2 | 55.0 |

Ab Initio Methods for Peroxide System Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for characterizing peroxide systems like this compound. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are crucial for accurately describing the weak O-O peroxide bonds, which are often challenging for less sophisticated computational approaches.

These calculations are instrumental in determining the energetic landscape of the molecule, including the relative energies of different conformers and the transition states that connect them. For the broader class of 1,2,4,5-tetraoxanes, ab initio studies have been fundamental in establishing the inherent stability of various ring conformations.

Conformational Analysis and Energetic Landscapes

The flexibility of the 1,2,4,5-tetraoxane ring and the orientation of its substituents give rise to a complex energetic landscape with various conformational isomers. Understanding this landscape is key to comprehending the molecule's physical and chemical properties.

Ring Puckering and Substituent Orientations

The 1,2,4,5-tetraoxane ring is not planar and can adopt several puckered conformations to relieve ring strain. The most stable conformation is generally found to be a chair form. In the case of this compound, the bulky phenyl groups can occupy either axial or equatorial positions. X-ray crystal structure analysis of a substituted 3,6-diphenyl- researchgate.netresearchgate.netmdpi.comresearchgate.nettetraoxane (B8471865) has shown that the tetraoxane ring is in a chair conformation with both phenyl rings in the equatorial position to minimize steric hindrance rajdhanigroup.in.

Energy Minima and Transition States for Conformational Changes

Computational studies on the conformational analysis of the 1,2,4,5-tetraoxane ring system indicate that the chair conformation represents a significant energy minimum. The interconversion between different chair conformations, as well as transitions to boat or twist-boat forms, must proceed through higher-energy transition states.

For the parent 1,2,4,5-tetraoxane, the chair form is predicted to be significantly lower in energy than the twist, boat, and planar structures. The energy barriers for these conformational changes can be calculated using techniques like potential energy surface scans, which map out the energy of the molecule as a function of specific geometric parameters, such as dihedral angles.

Table 2: Relative Energies of 1,2,4,5-Tetraoxane Conformers (Note: This data is based on calculations for the parent 1,2,4,5-tetraoxane and serves as an illustrative example.)

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist | ~5-7 |

| Boat | ~7-9 |

| Planar | >20 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide crucial information about the molecule's nucleophilic and electrophilic character.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is typically localized on the peroxide linkages, reflecting their electron-rich nature. The LUMO, conversely, is often an antibonding orbital associated with the O-O bonds. This distribution suggests that the initial step in many reactions involving this molecule will be the cleavage of the peroxide bonds. The phenyl substituents can influence the energies of the frontier orbitals, thereby modulating the reactivity of the tetraoxane ring.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is for illustrative purposes and represents typical values obtained from DFT calculations for similar aromatic peroxide compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 6.7 |

HOMO-LUMO Gap Analysis and Chemical Reactivity Index

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for understanding the electronic and optical properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher chemical reactivity and lower kinetic stability. While specific DFT calculations for this compound are not widely available in the literature, analysis of analogous compounds allows for an understanding of its expected electronic characteristics.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These indices provide a quantitative framework for predicting reactivity.

Table 1: Global Chemical Reactivity Descriptors and Their Formulas

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of the species to accept electrons. |

A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Hard molecules are less reactive, whereas soft molecules are more reactive.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule dictates its electrostatic properties and interaction with other polar molecules. A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecular surface.

On an MEP map, different colors represent varying electrostatic potential values. Regions with a negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms. Conversely, regions with a positive potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack, often located around hydrogen atoms or other electropositive centers. Intermediate potential regions are typically colored green.

For this compound, the MEP map is expected to show a significant concentration of negative electrostatic potential around the four oxygen atoms of the central tetraoxane ring due to their high electronegativity. This electron-rich region is the primary site of reactivity. The phenyl rings would exhibit a more complex potential distribution, with the hydrogen atoms representing areas of positive potential and the π-systems of the aromatic rings showing regions of negative potential above and below the plane of the ring. Understanding this charge landscape is crucial for predicting how the molecule will orient itself when approaching other reactants or biological targets.

Reaction Mechanism Elucidation via Computational Modeling

The chemical activity of this compound is dominated by the peroxide (O-O) bonds within its core structure. Computational modeling is instrumental in elucidating the mechanisms by which these bonds break, a critical step in its decomposition and biological action.

Simulation of O-O Bond Homolysis and Heterolysis Pathways

The cleavage of a covalent bond can occur through two primary pathways:

Homolytic Cleavage (Homolysis): The two electrons in the bond are divided equally between the two separating fragments. This process results in the formation of two radicals, which are highly reactive species with an unpaired electron.

Heterolytic Cleavage (Heterolysis): One fragment retains both electrons from the bond, resulting in the formation of a cation and an anion. This pathway is more common in polar solvents and for bonds between atoms with significantly different electronegativities.

For the O-O bonds in the tetraoxane ring, experimental and theoretical studies strongly support a mechanism initiated by homolytic cleavage. The thermal decomposition of this compound is proposed to occur via a stepwise mechanism where the rate-determining step is the unimolecular homolytic rupture of one of the peroxide bonds. researchgate.net This initial cleavage generates a diradical intermediate, which then undergoes further reactions.

Energetics of Radical Formation and Subsequent Reactions

The energy required to initiate the homolytic O-O bond cleavage is a key parameter that governs the stability of the tetraoxane ring. Kinetic studies of the thermal decomposition of this compound in solution have been performed to determine the activation parameters for this crucial first step. researchgate.neteurekaselect.com

The reaction follows a first-order kinetic law, confirming that the initial bond rupture is unimolecular. eurekaselect.com The major organic products observed from the decomposition are benzaldehyde (B42025) and benzoic acid, which arise from the reactions of the radical intermediates formed after the initial O-O bond scission. eurekaselect.com

Experimental measurements have quantified the energetics of this process. eurekaselect.com

Table 2: Activation Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Unit |

|---|---|---|

| Activation Enthalpy (ΔH#) | 20.2 ± 1.0 | kcal mol-1 |

| Activation Entropy (ΔS#) | -25.3 ± 1.4 | cal mol-1 K-1 |

The activation enthalpy (ΔH#) represents the energy barrier that must be overcome for the O-O bond to break and form the diradical. The negative activation entropy (ΔS#) suggests a more ordered transition state compared to the reactant molecule. Following the initial radical formation, the resulting diradical can undergo further fragmentation and rearrangement to yield the final stable products.

Molecular Modeling and Intermolecular Interaction Studies

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is widely employed in drug discovery to understand how a ligand, such as a tetraoxane derivative, might interact with the active site of a biological target like a protein or enzyme.

Docking Simulations to Investigate Binding Modes with Chemical Entities

While specific docking studies for this compound are not extensively detailed in the literature, research on analogous steroid-1,2,4,5-tetraoxane hybrids provides a clear model for how these compounds interact with biological targets. nih.gov These studies are particularly relevant in the context of antimalarial drug development, where tetraoxanes are investigated as potential inhibitors of parasite-specific proteins. nih.gov

In a typical docking simulation, a library of ligand conformations is computationally "docked" into the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to rank the different binding poses.

A representative study involving a steroid-tetraoxane hybrid targeting the Plasmodium falciparum cyclophilin protein illustrates the process. nih.gov The key findings from such simulations include:

Identification of Key Interactions: Docking reveals the specific amino acid residues in the protein's active site that interact with the ligand. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Binding Conformation: The simulation predicts the most stable three-dimensional orientation of the ligand within the binding site. For tetraoxane derivatives, the peroxide bridge is often positioned to interact with specific residues, which is thought to be crucial for its mechanism of action.

Consensus Scoring: To improve the reliability of predictions, advanced studies often employ multiple docking algorithms and scoring functions. A compound that consistently ranks highly across different platforms is considered a more promising candidate. nih.gov

These docking studies suggest that the tetraoxane moiety can induce oxidative stress, while other parts of the molecule, such as the phenyl groups in this compound, contribute to the binding affinity and selectivity through hydrophobic and π-stacking interactions with the protein target. nih.gov

Force Field Calculations for Conformational Dynamics

The conformational landscape of this compound is critical to understanding its stability and reactivity. Force field calculations are a cornerstone of computational chemistry for exploring the conformational dynamics of molecules by providing an efficient way to compute the potential energy of a system as a function of its atomic coordinates. These methods model a molecule as a collection of atoms held together by bonds, treating the interactions with classical mechanics.

The potential energy function in a typical force field includes terms for bonded and non-bonded interactions. nih.gov Bonded terms account for the energy required to stretch bonds, bend angles, and rotate torsion (dihedral) angles away from their equilibrium values. nih.gov Non-bonded interactions, typically described by van der Waals and electrostatic forces, are calculated between atoms that are not directly bonded. nih.gov

For this compound, a key structural feature is the six-membered tetraoxane ring. X-ray crystallography studies of substituted derivatives have shown that this ring predominantly adopts a chair conformation, with the bulky phenyl substituents occupying the sterically favorable equatorial positions. nih.gov Theoretical calculations using methods like AM1, PM3, and Density Functional Theory (DFT) have also been employed to determine the relative stabilities of different isomers and conformations of the parent molecule. researchgate.net

Force field parameterization is crucial for accurate simulations. Parameters for bond stretching, angle bending, and torsional potentials are derived from experimental data (like X-ray crystallography and vibrational spectroscopy) or high-level quantum mechanical (QM) calculations. nih.gov Force fields such as AMBER, CHARMM, and OPLS-AA use specific scaling factors to handle 1-4 interactions (interactions between atoms separated by three bonds), which are critical for accurately modeling torsional energy barriers. arxiv.orgarxiv.org

The conformational dynamics of this compound can be simulated using molecular dynamics (MD), which solves Newton's equations of motion for the atoms in the system. These simulations can reveal the accessible conformations, the energy barriers between them, and the flexibility of the molecule over time.

Table 1: Key Force Field Terms for Conformational Analysis

| Interaction Term | Description | Relevance to this compound |

|---|---|---|

| Bond Stretching | Energy associated with the vibration of covalent bonds around their equilibrium length. | Defines the geometry of the tetraoxane and phenyl rings. |

| Angle Bending | Energy associated with the bending of angles between three bonded atoms. | Crucial for maintaining the tetrahedral geometry around the carbon and oxygen atoms. |

| Torsional (Dihedral) Angle | Energy associated with the rotation around a central bond, describing the relationship between four bonded atoms. | Determines the preference for the chair conformation of the tetraoxane ring and the orientation of the phenyl groups. |

| Van der Waals Interactions | Short-range attractive and repulsive forces between non-bonded atoms. | Influences the packing of the molecule and intramolecular steric hindrance, particularly between the phenyl groups and the tetraoxane ring. |

| Electrostatic Interactions | Coulombic forces between atoms with partial charges. | Important for describing the interactions involving the electronegative oxygen atoms of the peroxide bridges. |

Chemometric Approaches for Structure-Reactivity Relationships

Chemometrics employs multivariate statistics and mathematical methods to extract meaningful information from chemical data. In the context of this compound and its analogs, chemometric approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are vital for understanding how molecular structure influences biological activity, such as antimalarial efficacy. nih.govdibru.ac.in

These studies aim to build mathematical models that correlate molecular descriptors (numerical representations of chemical information) with observed biological activity. dibru.ac.innih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding rational drug design. dibru.ac.in

A notable study on a series of 23 steroidal 1,2,4,5-tetraoxane analogs utilized quantum-chemical calculations (B3LYP/6-31G*) to generate molecular descriptors, which were then analyzed using various multivariate techniques. nih.gov

Key Chemometric Techniques Used:

Principal Component Analysis (PCA): A dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components. In the study of tetraoxane analogs, PCA was able to explain 99.94% of the total variance in the data and successfully separated the compounds into "less active" and "more active" classes. nih.gov

Hierarchical Cluster Analysis (HCA): A method of cluster analysis which seeks to build a hierarchy of clusters. This can be used to group compounds based on their structural similarity, which often correlates with their activity.

K-Nearest Neighbors (KNN): A pattern recognition method used for classification and regression. It can be used to classify new compounds as active or inactive based on the properties of their "k" most similar neighbors in the training set. nih.gov

Soft Independent Modeling of Class Analogy (SIMCA): A classification method where PCA models are built for each class of compounds (e.g., active vs. inactive). New compounds are then compared to these models to determine their likely class. nih.gov

The analysis of steroidal 1,2,4,5-tetraoxanes identified several key molecular descriptors that were responsible for separating the more active compounds from the less active ones. nih.gov

Table 2: Significant Molecular Descriptors in Tetraoxane Activity

| Descriptor | Type | Significance in Structure-Reactivity |

|---|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Quantum-Chemical | Relates to the molecule's ability to donate electrons. A higher HOMO energy often correlates with increased reactivity. nih.gov |

| O1-O2 Bond Length | Geometric | Describes the length of the peroxide bond, a critical feature for the mechanism of action of antimalarial endoperoxides. nih.gov |

| Mulliken Electronegativity (χ) | Electronic | Represents the ability of the molecule to attract electrons, influencing its interaction with biological targets. nih.gov |

| Bond Information Content (BIC0) | Topological | An index that reflects the complexity and branching of the molecular structure. nih.gov |

By building models with these descriptors, researchers can predict the antimalarial activity of novel tetraoxane derivatives. nih.gov These chemometric and QSAR models serve as powerful tools, complementing experimental synthesis and testing to accelerate the discovery of more potent and effective compounds. dibru.ac.inbiorxiv.org

Future Research Trajectories and Unexplored Frontiers

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,4,5-tetraoxanes, including the diphenyl derivative, has traditionally relied on methods that can be harsh or limited in scope. Future research is increasingly focused on developing more efficient, versatile, and environmentally benign synthetic protocols.

A significant advancement has been the use of new catalysts to promote the cyclocondensation reactions that form the tetraoxane (B8471865) ring. For instance, Rhenium(VII) oxide (Re₂O₇) has been identified as a mild and efficient catalyst for the high-yielding condensation of 1,1-dihydroperoxides with aldehydes or ketones. nih.gov This method is notable for its ability to produce tetraoxanes that are difficult to synthesize using older methodologies and can be integrated into a one-pot process, converting ketones or aldehydes directly to tetraoxanes. nih.gov Another promising approach involves heterogeneous catalysts like silica (B1680970) sulfuric acid (SSA), which promotes the reaction of ketones with gem-dihydroperoxides under mild conditions. acs.org The use of a recyclable catalyst like SSA represents a step towards more sustainable chemical manufacturing. acs.org

Furthermore, methods utilizing boron trifluoride etherate as a catalyst for the reaction between gem-bishydroperoxycycloalkanes and ketals or acetals have been developed, offering a convenient route to 1,2,4,5-tetraoxanes with variable yields. researchgate.net The ongoing development aims to move away from methods requiring highly concentrated hydrogen peroxide or large excesses of strong acids. researchgate.net Modern techniques such as microwave-assisted synthesis and other metal-catalyzed reactions are also being explored to improve yields and efficiency, facilitating the creation of diverse tetraoxane derivatives. eurasianjournals.com

In-Depth Elucidation of Complex Reaction Networks

The reactivity of the peroxide bonds within the 1,2,4,5-tetraoxane ring is central to its chemical behavior, yet the intricate details of its reaction networks are not fully understood. A key area of future research is the in-depth elucidation of these mechanisms, particularly how the molecule behaves in different chemical environments.

Studies have begun to probe the cleavage of the O-O bond. For example, the iron(III) chloride (FeCl₃) mediated scission of the peroxide bond in substituted 3,6-diphenyl-1,2,4,5-tetraoxanes has been examined to understand its activation. nih.gov This is particularly relevant as iron-mediated activation is a proposed mechanism of action for the antimalarial properties of related peroxide compounds. elsevierpure.com

More detailed investigations have explored the reactivity of tetraoxanes with various iron species. elsevierpure.com Spin-trapping experiments have demonstrated that the activation of tetraoxanes by ferrous iron (Fe(II)) leads to the formation of both primary and secondary carbon-centered radicals. elsevierpure.com When tetraoxanes are activated in the presence of heme, a key molecule in the malaria parasite, a secondary carbon-centered radical is specifically observed, which can then alkylate the heme molecule. elsevierpure.com This efficient heme alkylation, along with the induction of lipid peroxidation, may be crucial to the biological activity of this class of compounds. elsevierpure.com Future work will likely involve more sophisticated spectroscopic and computational methods to map these complex radical reaction pathways in greater detail.

Exploration of Non-Covalent Interactions and Supramolecular Assemblies

While the covalent structure of 3,6-diphenyl-1,2,4,5-tetraoxane defines its core identity, non-covalent interactions play a critical role in its solid-state structure, stability, and potential for creating larger, functional systems. This area remains a largely unexplored frontier in tetraoxane chemistry.

Research on related halogenated compounds has shown that non-covalent interactions, such as halogen bonds (e.g., Br···Br and Br···Cl), can be powerful tools in crystal engineering. mdpi.com These interactions can act as "supramolecular staples," stabilizing otherwise unstable molecules in the solid state and directing their crystallization. mdpi.com For derivatives of this compound appropriately substituted with halogens, these forces could be harnessed to control crystal packing and potentially enhance stability.

Other weak interactions, such as I···π and C···I contacts, have been shown to be important in the crystal structures of various organometallic compounds. mdpi.com The phenyl groups of this compound offer potential sites for π-stacking and other aromatic interactions. A systematic study of how different substituents on the phenyl rings influence these non-covalent forces could lead to the rational design of tetraoxane-based crystalline materials with specific topologies and properties. The exploration of how tetraoxanes participate in forming supramolecular assemblies, such as co-crystals or metal-organic frameworks, is a nascent field with significant potential. mdpi.com

Design and Synthesis of Novel Tetraoxane Architectures for Specific Chemical Functions

Building on established synthetic routes, a major trajectory for future research is the design and synthesis of novel tetraoxane architectures tailored for specific functions, particularly in medicinal chemistry. ontosight.ai The 1,2,4,5-tetraoxane scaffold has been identified as a promising pharmacophore, especially for the development of new antimalarial drugs. worldscientific.comnih.govnih.gov

A key strategy has been the synthesis of non-symmetrical 1,2,4,5-tetraoxanes. worldscientific.com These structures offer greater flexibility for introducing various functional groups, allowing for the fine-tuning of properties like solubility, stability, and biological activity. worldscientific.comrsc.org Researchers have successfully incorporated water-soluble functionalities through techniques like reductive amination and amide bond formation, leading to analogues with potent, low-nanomolar in vitro antimalarial activity. rsc.org

Another innovative approach is the creation of hybrid molecules, where the tetraoxane core is fused with other pharmacologically active moieties. nih.gov Examples include steroid-based 1,2,4,5-tetraoxanes and hybrids with primaquine, an existing antimalarial drug. researchgate.netmdpi.com These hybrid compounds aim to combine the peroxide-based mechanism of the tetraoxane with the activity of another agent, potentially leading to dual-action drugs that could overcome drug resistance. nih.govmdpi.com The development of dispiro-1,2,4,5-tetraoxanes has also yielded compounds with impressive antimalarial profiles, with some serving as starting points for further lead optimization studies. nih.gov Future work will continue to explore novel combinations and functionalizations to create next-generation therapeutic agents. researchgate.net

Advancements in Theoretical Prediction and Machine Learning in Tetraoxane Chemistry

As the complexity of tetraoxane chemistry grows, computational methods are becoming indispensable for predicting molecular properties and guiding experimental work. Future research will increasingly leverage theoretical calculations and machine learning to accelerate the discovery and development of new tetraoxane-based compounds.

Theoretical calculations have already been applied to this compound to determine fundamental properties like its enthalpy of formation, using both semiempirical (AM1, PM3) and ab initio methods. nih.gov Such computational studies provide a baseline understanding of the molecule's stability and energetics. nih.gov

More broadly, machine learning (ML) is emerging as a powerful tool in chemical research. mdpi.comnih.gov In drug discovery, quantitative structure-activity relationship (QSAR) models, often built with ML algorithms like random forests or neural networks, can predict the biological activity of new compounds based on their molecular structure. mdpi.com This allows for the virtual screening of large libraries of potential tetraoxane derivatives, prioritizing the most promising candidates for synthesis and testing. mdpi.comresearchgate.net ML models are also being developed to predict toxicity, which is a critical parameter in drug development. nih.govnovartis.com Looking ahead, ML could be applied not only to predict properties but also to model complex reaction outcomes or even suggest novel chemical structures with desired characteristics, significantly speeding up the innovation cycle in tetraoxane chemistry. mdpi.comnih.gov

Q & A

What are the primary synthetic routes for 3,6-Diphenyl-1,2,4,5-tetraoxane, and how do reaction conditions influence yield and purity?

Category : Basic Methodology

Answer :

The synthesis of this compound typically involves acid-catalyzed peroxoacetalization of ketones with hydrogen peroxide or bis-trimethylsilylperoxide. For example, cyclocondensation of gem-dihydroperoxide (DHP) intermediates with diketones (e.g., cyclohexanedione) using catalysts like silica sulfuric acid (SSA) achieves yields of ~8% after purification via flash chromatography . Key parameters include:

- Solvent selection : Acetonitrile is preferred for its polarity, enhancing peroxide stability.

- Catalyst efficiency : SSA improves reaction kinetics by facilitating proton transfer.

- Temperature control : Room temperature minimizes premature decomposition of peroxidic intermediates.

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| DHP formation | 50% H₂O₂, SSA, CH₃CN | 60-70% | |

| Cyclocondensation | 1,4-Cyclohexanedione, SSA | 8% |

How do computational methods like DFT predict the stability and detonation properties of tetraoxane derivatives?

Category : Advanced Research

Answer :

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to calculate geometric/electronic structures, heat of formation, and sensitivity. For example:

- Detonation velocity (D) and pressure (P) are derived from density and heat of formation using EXPLO5 software.

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) enhance detonation performance (DADPNO₂: D = 7,631 m/s, P = 23.7 GPa) but may reduce thermal stability .

- MEP (Molecular Electrostatic Potential) analysis identifies reactive sites, correlating with experimental sensitivity data .

Key Insight : Computational screening prioritizes derivatives with balanced stability and energy output for experimental validation.

What structural modifications enhance the antimalarial activity of 1,2,4,5-tetraoxanes?

Category : Advanced Research

Answer :

Antimalarial activity is optimized through hybridization and steroidal functionalization :

- Tetraoxane-8-aminoquinoline hybrids : Exhibit nanomolar IC₅₀ against Plasmodium falciparum by dual targeting of hemoglobin digestion and mitochondrial electron transport .

- Steroidal tetraoxanes : Derivatives like dispiro[5.2.5.2]hexadecanes show 10-fold higher activity than artemisinin against CQ-resistant strains .

- Adamantane substitution : Enhances metabolic stability and bioavailability via hydrophobic interactions with parasite membranes .

Methodological Note : In vitro assays using SYBR Green fluorescence and in vivo murine models are standard for activity profiling .

How do solvent polarity and temperature affect the thermal decomposition kinetics of this compound?

Category : Advanced Research

Answer :

Decomposition follows a multi-stage mechanism influenced by solvent:

- Polar solvents (e.g., DMSO) : Stabilize transition states via solvation, lowering activation energy (Eₐ) by ~15 kJ/mol compared to nonpolar solvents .

- Temperature dependence : Arrhenius plots reveal Eₐ = 120-140 kJ/mol in chlorobenzene, with half-life <1 hour at 100°C .

- Kinetic analysis : Conducted via HPLC or DSC to monitor peroxide bond cleavage and phenyl radical formation.

Recommendation : Use low-polarity solvents (e.g., hexane) and storage below 0°C to prolong stability.

What spectroscopic techniques are critical for characterizing this compound?

Category : Basic Methodology

Answer :

- ¹H NMR : Identifies peroxide ring protons (δ 3.20–3.50 ppm) and substituent environments (e.g., adamantyl protons at δ 1.59–2.48 ppm) .

- HRMS (ESI-TOF) : Confirms molecular ion [M+H]⁺ with <2 ppm error .

- X-ray crystallography : Resolves spirocyclic geometry and bond angles critical for stability (e.g., O-O bond length = 1.47 Å) .

Table 2 : Key Spectral Data

| Technique | Key Peaks/Features | Application |

|---|---|---|

| ¹H NMR | δ 3.20 (br s, 1H, O-O), δ 2.10–1.59 (m, adamantyl) | Structural confirmation |

| HRMS | m/z 357.1452 [M+H]⁺ | Purity assessment |

How can contradictions in sensitivity data between computational predictions and experimental results be resolved?

Category : Advanced Research

Answer :

Discrepancies arise from environmental factors (humidity, crystallinity) and methodological limitations :

- Sensitivity assays : Use standardized impact/friction tests (e.g., BAM methods) to compare with DFT-predicted bond dissociation energies .

- Crystal packing analysis : XRD reveals lattice effects that stabilize or destabilize peroxidic bonds .

- Multivariate regression : Correlates electronic descriptors (HOMO-LUMO gap, Mulliken charges) with experimental sensitivity rankings .

Example : DADPNO₂ predicted as sensitive (DFT) but shows low experimental sensitivity due to crystalline defects .

What strategies improve the metabolic stability of tetraoxane-based antimalarials?

Category : Advanced Research

Answer :

- Hybridization with aminoquinolines : Reduces hepatic clearance via π-stacking interactions with CYP450 enzymes .

- Fluorinated substituents : -CF₃ groups block oxidative metabolism while enhancing lipophilicity (logP >3) .

- Prodrug design : Phosphate esters of tetraoxanes improve aqueous solubility and delay hydrolysis in plasma .

Validation : In vitro microsomal assays (human/rat liver microsomes) and pharmacokinetic studies in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.